![molecular formula C12H13NO4 B2689714 N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide CAS No. 1795455-70-7](/img/structure/B2689714.png)

N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan derivatives are a group of compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .

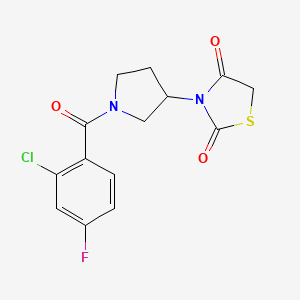

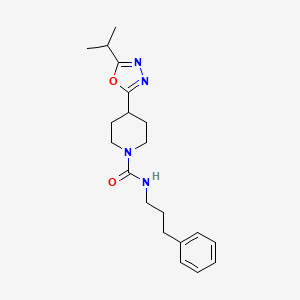

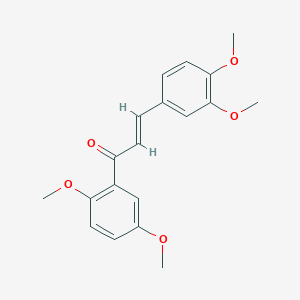

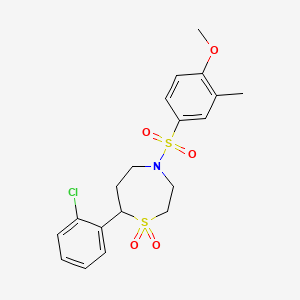

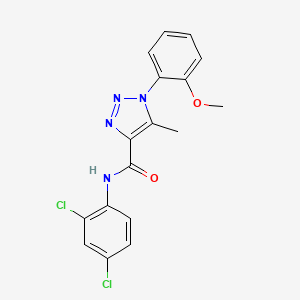

Molecular Structure Analysis

The molecular structure of furan derivatives can vary greatly depending on the specific compound. Generally, they contain a furan ring, which consists of four carbon atoms and one oxygen atom in a five-membered ring .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions, including electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary greatly depending on the specific compound. In general, they are characterized by their aromaticity, which is due to the delocalization of pi electrons across the furan ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Synthesis Techniques : Studies have shown the synthesis of various furan-2-carboxamide derivatives using different methods. For instance, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline and 2-(furan-2-yl)benzo[e][1,3]benzothiazole involved specific coupling and oxidation processes (El’chaninov & Aleksandrov, 2017) (Aleksandrov & El’chaninov, 2017).

Reactivity and Applications : These compounds have been subjected to various electrophilic and nucleophilic substitution reactions, indicating their potential for further chemical modifications and applications in different fields, including materials science and pharmacology.

Medical and Biological Applications

Antiprotozoal Agents : Certain furan-2-carboxamide derivatives have been identified as potent antiprotozoal agents. For instance, specific compounds showed strong DNA affinities and exhibited significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential use in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Antimicrobial Activity : A thiazole-based heterocyclic amide, namely, N-(thiazol-2-yl)furan-2-carboxamide, showed good antimicrobial activity against various microorganisms, suggesting its potential in pharmacological and medical applications (Cakmak et al., 2022).

Material Science and Catalysis

Polymerization Applications : Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, derived from furan-2-carboxamide compounds, have been identified as sustainable alternatives to polyphthalamides in the production of high-performance materials (Jiang et al., 2015).

Catalysis : The palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones to form multisubstituted furans has been studied, indicating the versatility of these compounds in synthetic chemistry (Lu, Wu & Yoshikai, 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-11(9-4-2-6-16-9)8-13-12(14)10-5-3-7-17-10/h2-7,11H,8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEHGNMEYZYESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CO1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-phenylethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689631.png)

![benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2689634.png)

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate](/img/structure/B2689642.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2689643.png)

![N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2689644.png)

![N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide](/img/structure/B2689649.png)

![N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2689650.png)

![N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2689654.png)